METHYL 4-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE
Overview
Description
METHYL 4-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with ethylamino and isopropylamino groups, and a benzoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with ethylamine and isopropylamine under controlled conditions. This step requires careful temperature control and the use of appropriate solvents to ensure the formation of the desired triazine derivative.
Esterification: The 4-aminobenzoic acid moiety is esterified to form the methyl ester. This is achieved by reacting 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Coupling Reaction: The final step involves coupling the triazine derivative with the methyl ester of 4-aminobenzoic acid. This is typically carried out using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically affects the amino groups on the triazine ring.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the ester moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring. Common reagents include halides and nucleophiles like thiols and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, thiols, amines
Major Products Formed
Oxidation: Oxidized derivatives with modified amino groups
Reduction: Reduced ester moiety to alcohol
Substitution: Substituted triazine derivatives
Scientific Research Applications
METHYL 4-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential as a biochemical probe. It can interact with various biomolecules, making it useful in studying biological pathways.
Medicine: Explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors.
Industry: Used in the development of new materials, including polymers and coatings. Its unique structure imparts desirable properties to these materials.
Mechanism of Action
The mechanism of action of METHYL 4-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The benzoate ester moiety may also play a role in modulating the compound’s overall activity and binding affinity.
Comparison with Similar Compounds
METHYL 4-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE can be compared with other triazine derivatives, such as:
Methyl 4-(ethylamino)benzoate: Similar structure but lacks the triazine ring, resulting in different chemical properties and applications.
1,3,5-Triazine derivatives: These compounds share the triazine ring but differ in their substituents, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its combination of the triazine ring and benzoate ester moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-5-17-14-19-15(18-10(2)3)21-16(20-14)24-12-8-6-11(7-9-12)13(22)23-4/h6-10H,5H2,1-4H3,(H2,17,18,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDWREKEORETJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC2=CC=C(C=C2)C(=O)OC)NC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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